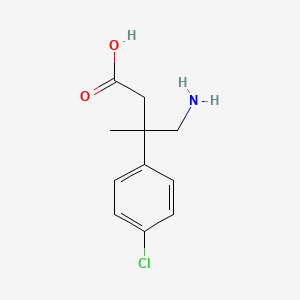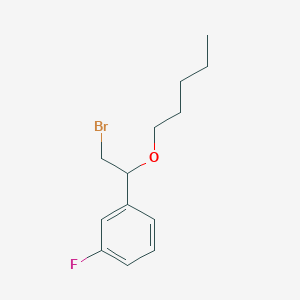
1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides This compound is characterized by the presence of a bromine atom, a fluorine atom, and a pentyloxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene typically involves multiple steps, including the introduction of the bromine and fluorine atoms as well as the pentyloxy group. One common method involves the reaction of 3-fluorobenzene with 2-bromo-1-pentanol under specific conditions to form the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine or fluorine atoms, resulting in different products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms, as well as the pentyloxy group, contribute to its reactivity and ability to participate in different chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparison with Similar Compounds
1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene can be compared with other similar compounds, such as:
1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-(2-Bromo-1-(pentyloxy)ethyl)-3-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H18BrFO |
|---|---|
Molecular Weight |
289.18 g/mol |
IUPAC Name |
1-(2-bromo-1-pentoxyethyl)-3-fluorobenzene |
InChI |
InChI=1S/C13H18BrFO/c1-2-3-4-8-16-13(10-14)11-6-5-7-12(15)9-11/h5-7,9,13H,2-4,8,10H2,1H3 |
InChI Key |
SKCRAKQIKZYIOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(CBr)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


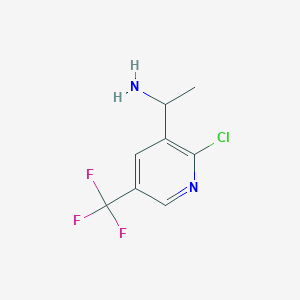
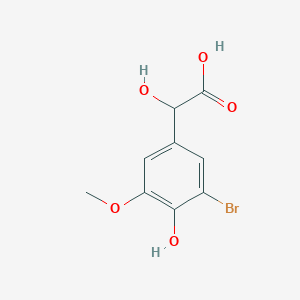
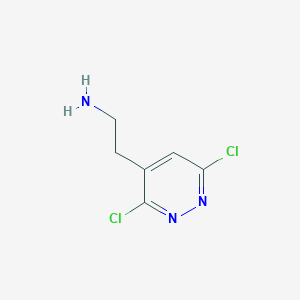
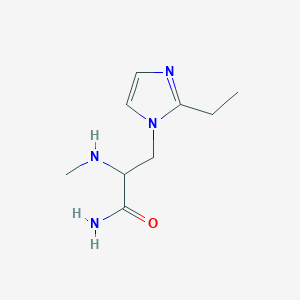
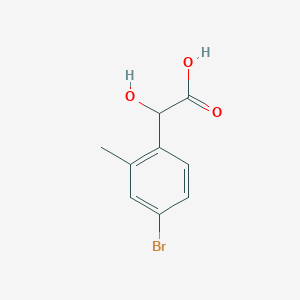
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
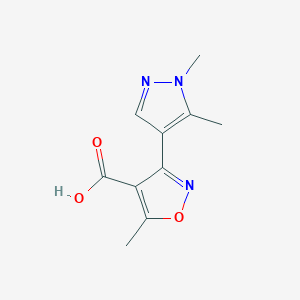
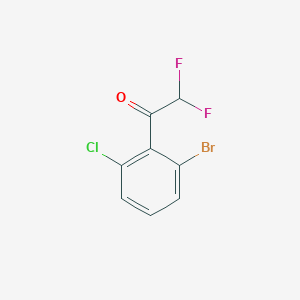
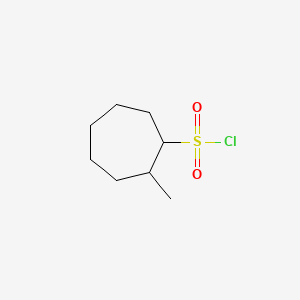
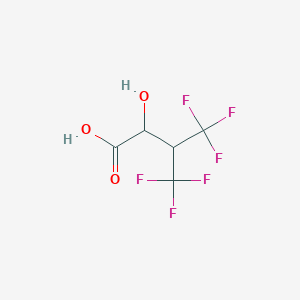
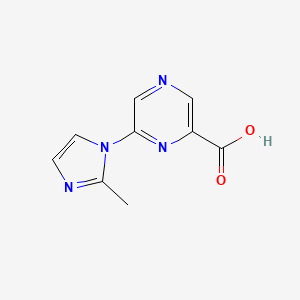
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
